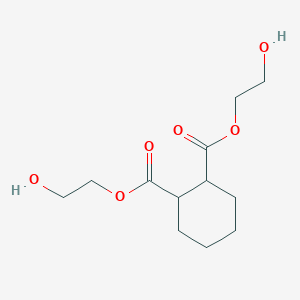

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDRRXULZWSORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712277 | |

| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51290-37-0 | |

| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate

Esterification and Transesterification Pathways Involving 2-Hydroxyethanol

The formation of the ester linkages in bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate can be achieved through direct esterification of cyclohexane-1,2-dicarboxylic acid or by transesterification from its derivatives using 2-hydroxyethanol, also known as ethylene (B1197577) glycol.

Direct Esterification Processes

Direct esterification, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. In the synthesis of this compound, this involves the reaction of cyclohexane-1,2-dicarboxylic acid with two equivalents of 2-hydroxyethanol.

The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The process is reversible, and to drive the equilibrium towards the product side, the removal of water is crucial. This is often accomplished by azeotropic distillation using a suitable solvent like toluene. The reaction temperature is a critical parameter and is generally maintained at the reflux temperature of the solvent.

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Cyclohexane-1,2-dicarboxylic acid, 2-Hydroxyethanol | p-Toluenesulfonic acid | Toluene | Reflux | 8-12 hours | High |

| Cyclohexane-1,2-dicarboxylic acid, 2-Hydroxyethanol | Sulfuric acid | Xylene | Reflux | 6-10 hours | Good |

This table is generated based on established principles of Fischer esterification and may not represent specific experimental results.

Transesterification from Cyclohexanedicarboxylic Acid Derivatives

Transesterification offers an alternative route to this compound, starting from an ester of cyclohexane-1,2-dicarboxylic acid, most commonly a dimethyl or diethyl ester. This process involves the exchange of the alkoxy group of the starting ester with the 2-hydroxyethoxy group from 2-hydroxyethanol.

This equilibrium-driven reaction is often catalyzed by a variety of catalysts, including metal alkoxides (e.g., sodium methoxide), organotin compounds, or titanium alkoxides. The reaction is driven to completion by removing the lower-boiling alcohol (methanol or ethanol) that is formed as a byproduct. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the purity of the final product.

| Starting Ester | Reactant | Catalyst | Temperature | Byproduct Removed | Yield |

| Dimethyl cyclohexane-1,2-dicarboxylate | 2-Hydroxyethanol | Sodium methoxide | 150-180 °C | Methanol (B129727) | High |

| Diethyl cyclohexane-1,2-dicarboxylate | 2-Hydroxyethanol | Titanium(IV) butoxide | 180-200 °C | Ethanol | High |

This table is generated based on general principles of transesterification and may not represent specific experimental results.

Catalytic Hydrogenation Strategies for Aromatic Precursors

A prominent and widely utilized industrial method for the synthesis of this compound involves the catalytic hydrogenation of its aromatic analogue, bis(2-hydroxyethyl) phthalate (B1215562). This process saturates the aromatic ring of the phthalate ester, converting it to the corresponding cyclohexane (B81311) derivative. This method is advantageous as it often starts from readily available and cost-effective phthalate precursors.

Hydrogenation of Bis(2-hydroxyethyl) Phthalates to Cyclohexanedicarboxylates

The core of this synthetic strategy is the reduction of the benzene (B151609) ring in the bis(2-hydroxyethyl) phthalate molecule. This is achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. The choice of catalyst is critical to ensure high conversion, selectivity, and catalyst stability under the required reaction conditions of high pressure and temperature. Ruthenium and palladium-based catalysts are the most extensively studied and employed systems for this transformation.

Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic rings. Supported ruthenium catalysts, often on inert materials like carbon or alumina, exhibit excellent activity and selectivity for the conversion of bis(2-hydroxyethyl) phthalate. The reaction is typically carried out in a solvent under hydrogen pressure.

A study on the hydrogenation of a similar compound, bis(2-hydroxyethylene terephthalate), to 1,4-cyclohexanedimethanol (B133615) demonstrated the effectiveness of a trimetallic RuPtSn/Al2O3 catalyst. This suggests that multi-metallic ruthenium-based systems can be highly efficient for such transformations. Another patent describes the nuclear hydrogenation of terephthalic acid bis(2-hydroxyethyl) ester using a ruthenium catalyst, further supporting the utility of ruthenium in this context.

| Precursor | Catalyst | Support | Solvent | Temperature Range | Hydrogen Pressure | Conversion |

| Bis(2-hydroxyethyl) phthalate | Ruthenium | Carbon | Dioxane | 100-150 °C | 50-100 bar | >99% |

| Bis(2-hydroxyethylene terephthalate) | RuPtSn | Al2O3 | 1,4-Dioxane | 160-200 °C | 60-100 bar | 100% |

This table includes data from analogous reactions and represents typical conditions for this type of transformation.

Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are also widely used for hydrogenation reactions. While palladium is generally more known for the hydrogenation of alkenes and alkynes, it can also be effective for the reduction of aromatic rings under more forcing conditions.

The activity of palladium catalysts in aromatic hydrogenation can be influenced by the choice of support, metal loading, and the presence of promoters. The reaction conditions, such as temperature and hydrogen pressure, play a crucial role in achieving complete saturation of the aromatic ring without causing unwanted side reactions like hydrogenolysis of the ester groups.

| Precursor | Catalyst | Support | Solvent | Temperature Range | Hydrogen Pressure | Conversion |

| Bis(2-hydroxyethyl) phthalate | Palladium | Carbon | Ethanol | 120-180 °C | 80-120 bar | High |

| Bis(2-hydroxyethyl) phthalate | Palladium | Alumina | Methanol | 100-160 °C | 70-110 bar | Good |

This table outlines typical conditions for palladium-catalyzed aromatic hydrogenation and may not represent specific experimental results for the target compound.

Copper-Based Catalysis Systems

The synthesis of diols through the hydrogenation of diesters is a critical industrial process, and the development of efficient, cost-effective, and environmentally benign catalysts is a significant area of research. While ruthenium and other precious metal catalysts are often employed for ester hydrogenation, copper-based systems have emerged as a promising alternative due to the high natural abundance and lower cost of copper.

Recent studies have demonstrated the high efficacy of copper-based catalysts in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexanedimethanol, a compound structurally similar to the 1,2-isomer which is the precursor to this compound. A notable example is a chromium-free supported copper-based catalyst derived from a Cu-Mg-Al layered double hydroxide (B78521) precursor. This catalyst system achieved a sustained 100% conversion with 99.8% selectivity to the corresponding diol for over 200 hours. nih.gov The exceptional performance of this catalyst is attributed to a synergistic effect between the active metallic copper (Cu⁰) sites on the surface and Lewis base sites. nih.gov

Another effective approach involves the catalytic transfer hydrogenation (CTH) of dimethyl 1,4-cyclohexane dicarboxylate using methanol as both a hydrogen donor and a solvent. This process utilizes a cost-effective Cu/ZnO/Al₂O₃/ZrO₂ catalyst. google.com The inclusion of zirconium dioxide (ZrO₂) was found to significantly enhance the dispersion of the copper species, leading to a higher metallic copper surface area and an increased number of Cu⁺ species, which are beneficial for the catalytic activity. myuchem.com

These findings for the 1,4-isomer strongly suggest the potential of similar copper-based catalytic systems for the efficient and selective hydrogenation of a dialkyl cyclohexane-1,2-dicarboxylate to yield this compound. The key to the high performance of these catalysts lies in their well-dispersed active sites and the synergistic interactions between the metal and the support or co-catalysts.

| Catalyst System | Precursor/Support | Key Features | Application | Reference |

| Supported Copper | Cu-Mg-Al layered double hydroxide | Cr-free, high dispersion, Lewis basicity | Gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate | nih.gov |

| Cu/ZnO/Al₂O₃/ZrO₂ | Mixed metal oxides | Cost-effective, ZrO₂ promoter | Catalytic transfer hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate | google.commyuchem.com |

Mechanistic Studies on Hydrogenation Reactions

The hydrogenation of diesters to their corresponding diols is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the initial adsorption and activation of the diester and hydrogen on the catalyst surface.

The reaction commences with the coordination of the carbonyl oxygen of the ester group to an active site on the catalyst. This is followed by the heterolytic cleavage of a hydrogen molecule, leading to the formation of a metal hydride species and a proton. The hydride then attacks the electrophilic carbonyl carbon, resulting in the formation of a hemiacetal intermediate. This intermediate is subsequently hydrogenated further to the corresponding diol, with the elimination of two molecules of alcohol.

In catalytic transfer hydrogenation, the hydrogen donor, such as methanol, is first adsorbed onto the catalyst surface and activated. The hydrogen is then transferred to the diester, which is also adsorbed on the catalyst. The reaction is believed to proceed through the activation of the ester groups by the catalyst, facilitating the hydrogen transfer. google.com The presence of acidic sites on the catalyst can aid in the adsorption of the diester and the alcohol, while the reduced metal sites are responsible for their activation. google.com

Novel Synthetic Routes and Derivatization Approaches

Utilization of Bio-Renewable Feedstocks

The development of synthetic routes to valuable chemicals from renewable biomass is a cornerstone of sustainable chemistry. Cyclohexane-1,2-dicarboxylic acid and its derivatives, including this compound, can potentially be synthesized from bio-based feedstocks.

One promising pathway starts with muconic acid, which can be produced through the fermentation of sugars or lignin-derived monomers. rsc.org cis,cis-Muconic acid can be isomerized to trans,trans-muconic acid, which can then undergo a Diels-Alder reaction with ethylene (also producible from bio-ethanol) to form a cyclohexene (B86901) dicarboxylic acid. rsc.org Subsequent hydrogenation of this intermediate yields 1,4-cyclohexanedicarboxylic acid. rsc.org A similar strategy could be envisioned for the synthesis of the 1,2-isomer. Furthermore, sugar-derived muconic acid and fumaric acid can be used in a catalyst-free Diels-Alder reaction to produce a tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate, which can be hydrogenated to the corresponding cyclohexanetetracarboxylate. wiley-vch.de

Another innovative route utilizes diacetone alcohol and fumarates as starting materials. libretexts.org Diacetone alcohol can be obtained from the fermentation of biomass, and fumaric acid is also a bio-based chemical. libretexts.org The process involves the hydrogenation of diacetone alcohol, followed by a one-step dehydration/Diels-Alder reaction with a fumarate (B1241708), and a final hydrogenation step to yield a 1,2-cyclohexanedicarboxylate. libretexts.org

These bio-based routes offer a sustainable alternative to the traditional petrochemical-based synthesis of cyclohexane dicarboxylates, which typically involves the oxidation of o-xylene (B151617) or naphthalene. libretexts.org

| Bio-based Feedstock | Key Intermediate(s) | Target Precursor | Reference |

| Sugars, Lignin | Muconic acid | Cyclohexanedicarboxylic acid | rsc.org |

| Diacetone alcohol, Fumarates | 2-methyl-2,4-pentanediol | 3,5-dimethylcyclohexane-1,2-dicarboxylate | libretexts.org |

Stereoselective Synthesis of Cyclohexane-1,2-Dicarboxylates

The stereochemistry of the cyclohexane-1,2-dicarboxylate core can significantly influence the properties of its derivatives. Therefore, the development of stereoselective synthetic methods is of great importance.

The Diels-Alder reaction is a powerful tool for the construction of the cyclohexane ring with controlled stereochemistry. The reaction of a diene with a dienophile can be rendered asymmetric by using chiral catalysts, such as chiral Lewis acids or organocatalysts. For example, the Diels-Alder condensation of (-)-dimenthyl fumarate with butadiene, when catalyzed by Lewis acids like AlCl₃, SnCl₄, or TiCl₄, can produce a chiral cyclohexene-dimethanol precursor with high optical purity. bohrium.com Similarly, chiral oxazaborolidine catalysts have been shown to be effective in the asymmetric Diels-Alder reaction of cyclopentadienes.

Organocatalysis has also emerged as a potent strategy for the asymmetric synthesis of highly functionalized cyclohexanes. nih.gov One-pot sequential reactions, such as a Michael-Michael-1,2-addition sequence catalyzed by a chiral amino-squaramide, can lead to the formation of cyclohexane derivatives with multiple contiguous stereogenic centers in high yield and excellent stereoselectivity. nih.gov

These asymmetric catalytic approaches provide pathways to enantiomerically enriched cyclohexane-1,2-dicarboxylate precursors, which can then be converted to chiral this compound. The choice of catalyst and reaction conditions allows for the selective formation of specific stereoisomers. bohrium.com

Catalysis in the Synthesis and Transformation of Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate

Design and Development of Heterogeneous Catalysis Systems

Heterogeneous catalysts are the cornerstone of industrial-scale production for many specialty chemicals. For the transformation of cyclohexane-based diesters, the focus has been on creating robust catalysts that offer high activity, selectivity, and stability. The primary application discussed in the literature for analogous compounds, such as bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD), is its hydrogenation to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer. acs.org This transformation serves as a key model for the catalytic challenges and opportunities relevant to the 1,2-dicarboxylate isomer.

Metal-Organic Frameworks (MOFs) have emerged as highly versatile precursors for creating advanced heterogeneous catalysts due to their exceptionally high surface areas, tunable porosity, and well-defined crystalline structures. rsc.org The synthesis of MOFs typically involves a solvothermal process where metal clusters are connected by organic linkers. acs.org This method allows for precise control over the final material's properties.

A notable example is the development of a highly stable Cu/MgO@SiO₂ catalyst derived from a CuMg-MOF-74 precursor for the hydrogenation of BHCD to CHDM. acs.org In this work, the MOF structure provides a template for generating highly dispersed copper nanoparticles decorated with MgO and encapsulated within a silica hollow structure. This sophisticated architecture, achieved through controlled calcination and reduction of the MOF, leads to a catalyst with a large surface area (104 m²/g) and abundant basic sites (480 μmol/g). acs.org The synergistic effects between the different metal centers within MOFs, such as Cu-Fe or Zn-Ni, can significantly enhance catalytic efficiency by facilitating substrate activation and electron transfer. acs.org The unique structure derived from the MOF precursor is credited with the catalyst's exceptional stability and activity. acs.org

The performance of this MOF-derived catalyst is summarized in the table below.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

| Cu/MgO@SiO₂ | BHCD | 260 | 2.5 | 99.2 | 97.1 (to CHDM) |

This table presents data on the performance of a Cu/MgO@SiO₂ catalyst derived from a CuMg-MOF-74 in the hydrogenation of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD), an isomer of the subject compound. acs.org

Supported metal nanoparticles are a more conventional yet highly effective class of heterogeneous catalysts. Common supports include refractory oxides like alumina (Al₂O₃), silica (SiO₂), and titania (TiO₂), as well as carbon, which provide high surface area and stability. researchgate.net The synthesis of these catalysts often involves methods like impregnation, where a porous support is contacted with a solution containing a metal precursor. researchgate.net

In the context of producing cyclohexane-based diols, research has focused on the hydrogenation of precursors like bis(2-hydroxyethyl) terephthalate (BHET), which is first hydrogenated to the cyclohexane (B81311) ring and then the ester groups are reduced. A study on the one-pot conversion of BHET to CHDM found that a trimetallic RuPtSn/Al₂O₃ catalyst was highly effective. researchgate.net This catalyst contains different active sites designed to catalyze both the hydrogenation of the aromatic ring and the carbonyl groups. researchgate.net Under optimized conditions, this system achieved 100% conversion of BHET with an 87.1% yield of CHDM. researchgate.net

Another study focused on the direct hydrogenation of BHCD using a Cu/MgAl₂O₄ catalyst prepared from a layered double hydroxide (B78521) (LDH) precursor. This catalyst exhibited high surface area and strong metal-support interactions, leading to excellent performance.

The table below details the performance of various supported catalysts in related hydrogenation reactions.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) |

| RuPtSn/Al₂O₃ | BHET | - | - | 100 | 87.1 (to CHDM) |

| Cu/MgAl₂O₄ | BHCD | 240 | 4 | 100 | 98 (to CHDM) |

This table shows the performance of supported metal nanoparticle catalysts in the hydrogenation of bis(2-hydroxyethyl) terephthalate (BHET) and bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD). researchgate.net

Understanding the relationship between a catalyst's structure and its performance is critical for rational catalyst design. acs.org The surface structure is paramount in determining catalytic activity, selectivity, and stability. acs.org Key factors include the size and dispersion of metal nanoparticles, the nature of the support material, and the interactions between the metal and the support.

For instance, the superior performance of the Cu/MgO@SiO₂ catalyst is attributed to the geometric encapsulation of MgO-decorated Cu nanoparticles within the silica structure, which prevents sintering and deactivation. acs.org Similarly, the strong metal-support interaction in the Cu/MgAl₂O₄ catalyst is credited with its high stability and activity. Advanced characterization techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are essential for elucidating these structural properties and correlating them with catalytic outcomes. acs.org The morphology of the support material and the distribution of active sites also play a significant role; for example, gel-type resins with low cross-linking have shown different selectivity compared to macroreticular ones in ether synthesis, a principle that applies broadly to supported catalysis.

Exploration of Homogeneous and Organocatalysis Approaches

While heterogeneous catalysis dominates industrial applications, homogeneous and organocatalysis offer alternative routes with distinct advantages, such as high selectivity under mild conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has seen significant advances, particularly for ester hydrogenation. matthey.comchemicalsknowledgehub.com Ruthenium-based complexes, such as those developed by Gusev, have become commercially available and provide a greener alternative to traditional hydride reagents. matthey.com These catalysts, often featuring pincer-type ligands, can operate at relatively low hydrogen pressures (as low as 5 bar) and temperatures, offering high chemoselectivity. acs.orgchemicalsknowledgehub.com For the transformation of bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate, a homogeneous ruthenium catalyst could theoretically reduce the two ester functional groups to diols with high efficiency, potentially avoiding harsh conditions that might lead to side reactions. rsc.orgrsc.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents another frontier. This approach has been successfully applied to a wide range of transformations, including esterification and ring-opening reactions. mdpi.comnih.gov For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the conversion of aldehydes into esters under mild conditions. nih.gov While not directly applicable to the synthesis of the title compound from a dicarboxylic acid, this demonstrates the potential of organocatalysts to mediate ester-related transformations. Furthermore, organocatalysts like chiral phosphoric acids have been used for the asymmetric ring-opening of epoxides, a reaction that could be relevant in synthesizing chiral derivatives from precursors containing epoxide functionalities. nih.govacs.org Bifunctional organocatalysts based on scaffolds like (1R,2R)-cyclohexane-1,2-diamine have been designed to activate both nucleophiles and electrophiles simultaneously, a principle that could be applied to reactions involving the hydroxyl or carboxylate groups of the target molecule or its precursors. researchgate.net

Catalyst Stability and Regeneration Studies in Continuous Processes

For any industrial process, catalyst stability and the ability to operate continuously are critical economic drivers. Heterogeneous catalysts are particularly well-suited for continuous processes, such as those using fixed-bed reactors, because they are easily retained in the reactor.

Studies on catalysts for the hydrogenation of BHCD have highlighted exceptional stability. The Cu/MgO@SiO₂ catalyst derived from a MOF precursor demonstrated sustained activity for 100 hours at a high temperature of 280 °C. acs.org This remarkable stability is attributed to the robust architecture where the active Cu nanoparticles are protected from aggregation by the surrounding MgO and SiO₂ structure. acs.org

Similarly, the Cu/MgAl₂O₄ catalyst showed no loss of activity for at least 80 hours on stream under optimized conditions (240 °C and 4 MPa). The strong interaction between the copper metal and the magnesium aluminate support is key to preventing the sintering of copper particles, which is a common deactivation mechanism for copper-based catalysts.

The reusability of catalysts is another important factor. For example, in the hydrogenation of arenes, iridium nanoparticles have been shown to be reusable for three consecutive runs with similar activity. These findings underscore the importance of designing catalysts with strong metal-support interactions and protective architectures to ensure long-term performance in continuous industrial applications.

Reaction Engineering and Process Optimization for Catalytic Conversions

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and process efficiency. Key variables in the catalytic conversion of this compound and related compounds include temperature, pressure, reaction time, and catalyst loading.

In the hydrogenation of BHCD to CHDM, systematic studies have been conducted to identify optimal conditions. For the trimetallic RuPtSn/Al₂O₃ catalyst, the influences of temperature, pressure, and time were investigated to achieve the reported 100% conversion and 87.1% yield. researchgate.net For the Cu/MgO@SiO₂ catalyst, the optimal conditions were found to be 260 °C and 2.5 MPa of H₂ pressure. acs.org A slightly different set of conditions was optimal for the Cu/MgAl₂O₄ catalyst: 240 °C and 4 MPa of H₂.

The data below illustrates how reaction conditions are tailored to specific catalytic systems to maximize product yield.

| Catalyst | Substrate | Optimal Temperature (°C) | Optimal Pressure (MPa) | Outcome |

| Cu/MgO@SiO₂ | BHCD | 260 | 2.5 | 97.1% Selectivity to CHDM |

| Cu/MgAl₂O₄ | BHCD | 240 | 4 | 98% Yield of CHDM |

This table compares the optimized reaction parameters for two different heterogeneous catalysts used in the hydrogenation of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD). acs.org

These examples demonstrate that process optimization is highly catalyst-dependent. Reaction engineering principles, applied through careful study of these parameters, are essential for transitioning a catalytic discovery from the laboratory to an economically viable industrial process.

Molecular Structure, Isomerism, and Conformational Analysis of Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate

Investigating Stereoisomeric Forms: Cis/Trans Isomerism of the Cyclohexane (B81311) Ring

The substitution pattern on the cyclohexane ring of bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate allows for the existence of cis and trans diastereomers. mvpsvktcollege.ac.in In the cis isomer, both bis(2-hydroxyethyl) carboxylate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.inyoutube.com

For 1,2-disubstituted cyclohexanes, the cis isomer exists as a rapid equilibrium between two chair conformations where one substituent is axial and the other is equatorial. spcmc.ac.inlibretexts.org Conversely, the trans isomer can exist in two distinct chair conformations: one with both substituents in axial positions (diaxial) and another with both in equatorial positions (diequatorial). youtube.comlibretexts.org Generally, the diequatorial conformation is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. sapub.orgsapub.org

| Isomer | Substituent Orientation | Chair Conformation | Relative Stability |

|---|---|---|---|

| cis-Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | One axial, one equatorial (a,e) | Rapidly interconverting enantiomeric chairs | Less stable than trans (diequatorial) |

| trans-Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | Diequatorial (e,e) | More stable conformer | Most stable form |

| Diaxial (a,a) | Less stable conformer | Least stable form |

Assessment of Chirality and Enantioselective Aspects in Derivatives

Chirality is a key feature of many substituted cyclohexanes. For 1,2-disubstituted cyclohexanes where the two substituents are identical, as in this compound, the stereochemical outcomes are nuanced.

The cis isomer, despite having two chiral centers (C1 and C2), is a meso compound. spcmc.ac.in This is because the two chair conformers are non-superimposable mirror images of each other (enantiomers), but they interconvert rapidly at room temperature, resulting in a racemic mixture that is optically inactive. libretexts.org

The trans isomer, however, is chiral. spcmc.ac.in The two chair conformations of the trans isomer are not mirror images of each other. The more stable diequatorial conformer and the less stable diaxial conformer are both chiral. The trans isomer can exist as a pair of enantiomers, (1R,2R) and (1S,2S), which are optically active. libretexts.org

Conformational Dynamics and Intermolecular Interactions

The conformational flexibility of the cyclohexane ring and the rotational freedom of the ester side chains contribute to the dynamic nature of this compound. The preference for the chair conformation is a result of minimizing angle and torsional strain. The bulky bis(2-hydroxyethyl) carboxylate groups will preferentially occupy the equatorial positions to minimize steric hindrance. libretexts.org

A significant aspect of the molecular structure is the presence of terminal hydroxyl (-OH) groups on the ethyl ester chains. These hydroxyl groups are capable of forming both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding could occur between the hydroxyl group and the carbonyl oxygen of the ester group, potentially influencing the conformation of the side chain.

Intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules is expected to play a crucial role in the physical properties of the substance in the condensed phase. These interactions can lead to the formation of dimers or larger aggregates, affecting properties such as melting point, boiling point, and solubility. The strength of these hydrogen bonds can be influenced by the stereochemistry of the cyclohexane ring, as the spatial orientation of the side chains will dictate their proximity and ability to interact. Studies on similar molecules have shown that intramolecular hydrogen bonding can significantly affect molecular conformation and interactions. rsc.org

Application of Computational Chemistry for Structural Elucidation

Computational chemistry provides powerful tools for investigating the structure, stability, and properties of molecules like this compound. sapub.org Molecular modeling software, such as Avogadro, can be used to build and visualize the different stereoisomers and their corresponding chair conformations. sapub.org

Energy minimization calculations using methods like molecular mechanics or more advanced quantum chemical methods (e.g., Density Functional Theory - DFT) can be employed to determine the relative stabilities of the different conformers. researchgate.net These calculations can quantify the steric strain associated with axial versus equatorial substituents and predict the most stable conformations. For instance, computational studies on dimethylcyclohexane have confirmed the higher stability of the diequatorial trans isomer over the axial-equatorial cis isomer. sapub.org

Role of Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate As a Monomer in Polymer Science

Polycondensation Reactions for Polyester (B1180765) and Copolyester Synthesis

Polycondensation is the primary method for incorporating Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate into polymer chains. This step-growth polymerization process involves the reaction of the monomer's hydroxyl groups with the carboxylic acid or ester groups of a co-monomer, typically a dicarboxylic acid or its derivative, to form ester linkages. A small molecule, usually water or an alcohol, is eliminated as a byproduct during this process. The synthesis is generally performed via melt polycondensation at high temperatures (220-260°C) and under vacuum to effectively remove the byproduct and drive the reaction toward the formation of high molecular weight polymers. google.com Catalysts, often based on titanium, tin, or antimony compounds, are crucial for achieving practical reaction rates. nih.gov

A key application of this compound is in the synthesis of aromatic-aliphatic copolyesters. In this context, it serves as the aliphatic diol component, reacting with an aromatic dicarboxylic acid such as terephthalic acid or isophthalic acid. The resulting copolyester contains both rigid aromatic units and non-planar, rigid cycloaliphatic units within its backbone.

The incorporation of the cyclohexane (B81311) ring disrupts the chain regularity and symmetry that would be present in a purely aromatic polyester like poly(ethylene terephthalate) (PET). This structural modification is a powerful tool for tuning the polymer's properties. For instance, the non-planar nature of the cyclohexane ring can hinder close chain packing, leading to a reduction in crystallinity and melting point (Tm), while simultaneously increasing the glass transition temperature (Tg) due to the ring's inherent rigidity. researchgate.net This balance is critical for producing materials with properties intermediate between purely aromatic and purely aliphatic polyesters, offering a versatile platform for designing materials for applications ranging from flexible packaging to durable coatings. researchgate.netuni-konstanz.de

The structure of this compound significantly influences the final polymer architecture. The cyclohexane ring introduces a bulky, rigid segment into the polymer backbone, which contrasts with the flexibility of linear aliphatic diols like 1,4-butanediol (B3395766) or 1,6-hexanediol. researchgate.netpaint.org This rigidity enhances the thermal stability and mechanical strength of the resulting polymer.

Control over the molecular weight of the polyester is governed by the principles of step-growth polymerization. Key factors include:

Stoichiometric Balance: Precise control of the molar ratio between the diol and the dicarboxylic acid co-monomer is essential. An excess of either monomer will limit the achievable molecular weight. google.com

Reaction Time and Temperature: Higher temperatures and longer reaction times generally lead to higher molecular weights, although they can also promote thermal degradation if not carefully controlled. nih.gov

Catalyst Efficiency: The choice and concentration of the catalyst affect the rate of polymerization and thus the time required to reach a target molecular weight. nih.gov

Byproduct Removal: Efficient removal of the condensation byproduct (e.g., water) under vacuum is critical to shift the reaction equilibrium towards polymer formation, enabling the synthesis of high molecular weight chains. google.com

The rate of polymerization can be complicated by side reactions, such as intramolecular cyclization or the breakdown of polymer chains through alcoholysis. google.com Achieving high molecular weights, particularly with sterically hindered secondary diols, can be challenging, but the primary hydroxyl groups of this compound offer good reactivity. nih.gov

Design and Synthesis of Novel Polymer Systems with Engineered Properties

The use of this compound enables the design of novel polymers where properties are engineered at the molecular level. By strategically combining this cycloaliphatic monomer with various other diols and diacids, a wide spectrum of materials can be created.

High-performance polymers are characterized by superior thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid cyclohexane ring from this compound is a recognized strategy for enhancing these properties in polyesters. reading.ac.uk The rigid cycloaliphatic structure contributes to a higher glass transition temperature (Tg), which extends the service temperature range of the material.

When copolymerized with aromatic diacids, the resulting materials can exhibit a combination of high Tg and retained crystallinity, leading to excellent thermomechanical performance. This approach has been successfully used to create materials for applications requiring high dimensional stability, such as components for flexible electronics and specialty packaging films. reading.ac.uk The synthesis of high molecular weight polyesters is crucial for achieving these high-performance characteristics, as properties like tensile strength and toughness are strongly dependent on chain length. nih.gov

| Diol Monomer | Diol Type | Typical Glass Transition Temp. (Tg) | Typical Melting Temp. (Tm) | Key Structural Contribution |

|---|---|---|---|---|

| Ethylene (B1197577) Glycol | Linear Aliphatic | ~69°C (in PET) | ~265°C (in PET) | Flexibility, high crystallinity |

| 1,4-Butanediol | Linear Aliphatic | ~45°C (in PBT) | ~225°C (in PBT) | Increased flexibility vs. EG |

| 1,4-Cyclohexanedimethanol (B133615) (CHDM) | Cycloaliphatic | ~80-110°C (in Copolyesters) | Reduced or eliminated | Rigidity, increased Tg, reduced crystallinity |

| This compound (Expected) | Cycloaliphatic | Elevated | Reduced | Rigidity from ring, some flexibility from ethyl arms |

Note: Data for this compound is projected based on the known effects of similar cycloaliphatic structures.

The versatility of this compound allows for its use in both rigid thermoplastic and flexible elastomeric materials.

Thermoplastics: When this monomer is the primary diol component, particularly in combination with aromatic diacids, the resulting polyester is typically a rigid, amorphous, or semi-crystalline thermoplastic. The cyclohexane ring imparts the stiffness required for such materials. researchgate.net

Thermoplastic Elastomers (TPEs): More complex architectures, such as thermoplastic copolyester elastomers (TPC-ETs), can be synthesized by using this compound to form the "hard" segments of the polymer chain. These rigid segments are then combined with flexible, long-chain "soft" segments, typically derived from polyether or long-chain aliphatic diols. The hard segments aggregate into crystalline or glassy domains, acting as physical cross-links, while the soft segments remain amorphous and rubbery, imparting flexibility and resilience. This combination of properties allows the material to be processed like a thermoplastic but behave like a vulcanized rubber at service temperatures. researchgate.net

Polymerization Kinetics and Reaction Mechanisms

The polymerization kinetics of polyester formation via polycondensation are complex and influenced by numerous factors, including monomer reactivity, temperature, catalyst type, and diffusion limitations at high conversions. Generally, the esterification reaction follows a second-order rate law. researchgate.net

The reaction mechanism proceeds through the catalyzed activation of the carboxylic acid group, followed by a nucleophilic attack from the hydroxyl group of the diol. For this compound, the primary hydroxyl groups are expected to exhibit high reactivity. However, the bulky cyclohexane ring may introduce steric hindrance that could affect the reaction rate compared to linear diols.

Initiation: Formation of the initial ester linkage.

Propagation: Chain growth through repeated esterification reactions.

Equilibrium: The reversible nature of the esterification reaction requires the continuous removal of the condensation byproduct to drive the reaction forward.

As the reaction progresses and the viscosity of the polymer melt increases, the process can become diffusion-controlled. nih.gov At this stage, the rate at which reactive chain ends can find each other, and the rate at which the byproduct can be removed from the viscous melt, become the limiting factors for further increases in molecular weight. The study of polymerization kinetics is crucial for optimizing reaction conditions to achieve a desired molecular weight and polymer structure in an efficient manner.

Advanced Characterization Methodologies for Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexane (B81311) ring and the 2-hydroxyethyl ester groups. The chemical shifts and coupling patterns of the cyclohexane protons are particularly important for determining the relative stereochemistry of the two ester groups (cis or trans). The protons of the hydroxyethyl group (-O-CH₂-CH₂-OH) would appear as characteristic multiplets, with the hydroxyl proton often appearing as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the two carbons of the 2-hydroxyethyl side chains.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Related Compound, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

| Technique | Assignment | Expected Chemical Shift (ppm) Range |

|---|---|---|

| ¹H NMR | Cyclohexane Ring Protons | 1.2 - 2.5 |

| Ester Methylene Protons (-O-CH₂-) | 3.8 - 4.2 | |

| Alkyl Chain Protons (ethylhexyl) | 0.8 - 1.7 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 170 - 175 |

| Ester Methylene Carbon (-O-CH₂-) | 65 - 70 | |

| Cyclohexane Ring Carbons | 25 - 45 |

Note: Data is illustrative and based on analogous structures. Actual shifts for this compound would differ due to the presence of the terminal hydroxyl group.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, MS is crucial for confirming its identity and assessing the purity of a sample.

Using techniques like electron ionization (EI), a molecular ion peak (M⁺) corresponding to the exact mass of the molecule would be observed. However, ester compounds often fragment readily, so the molecular ion peak may be of low intensity. smolecule.com The fragmentation pattern is highly informative and can serve as a fingerprint for the molecule. Common fragmentation pathways for cyclohexane-1,2-dicarboxylate esters involve the loss of the ester side chains and characteristic cleavages of the cyclohexane ring.

For instance, in the mass spectrum of the related compound bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, the molecular ion peak is observed at an m/z of 396. smolecule.comnist.gov A characteristic base peak often appears at m/z 155, which corresponds to the protonated anhydride of cyclohexane-1,2-dicarboxylic acid, a common fragment for this class of compounds. smolecule.comresearchgate.net Other significant fragments can help to confirm the structure of the ester groups. smolecule.com

Table 2: Illustrative Mass Spectrometry Fragmentation Data for a Related Compound, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

| m/z (Mass-to-Charge Ratio) | Assignment | Significance |

|---|---|---|

| 396 | Molecular Ion [M]⁺ | Confirms molecular weight |

| 285 | [M - C₈H₁₅]⁺ | Loss of an ethylhexyl group |

| 173 | Fragment from cyclohexane dicarboxylate moiety | Structural confirmation |

| 155 | Protonated anhydride of cyclohexane-1,2-dicarboxylic acid | Characteristic base peak |

| 113 | Fragment from ethylhexyl side chain | Side chain identification |

| 57 | [C₄H₉]⁺ | Fragment from ethylhexyl side chain |

Note: The fragmentation pattern for this compound would be different, reflecting its lower molecular weight (260.28 g/mol ) and the presence of hydroxyl groups. nih.gov

Chromatographic Separation Techniques for Isomer Analysis and Mixture Resolution (e.g., GC-MS, HPLC-MS/MS)

This compound can exist as different stereoisomers, primarily cis and trans isomers, depending on the spatial orientation of the two ester groups relative to the cyclohexane ring. These isomers can have different physical, chemical, and biological properties. Therefore, their separation and identification are critical.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are indispensable techniques for resolving and identifying such isomers. researchgate.net

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their different boiling points and interactions with the stationary phase of the column. ijstr.org Following separation, the mass spectrometer provides mass spectra for each isomer, allowing for their positive identification. Studies on related cyclohexane-1,2-dicarboxylate esters have shown that GC-MS can effectively separate cis and trans isomers, which exhibit different retention times. researchgate.net

HPLC-MS/MS is a powerful technique for analyzing less volatile or thermally sensitive compounds. HPLC separates the isomers in the liquid phase, and the tandem mass spectrometer provides a high degree of sensitivity and selectivity for detection and quantification. thermofisher.com This is particularly useful for analyzing complex mixtures or trace levels of the compound in various matrices. Methods using HPLC-MS/MS have been developed for the detection of metabolites of related plasticizers like Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in biological samples, demonstrating the technique's capability in resolving complex mixtures. researchgate.netnih.gov

The choice between GC-MS and HPLC-MS/MS depends on the volatility and thermal stability of the compound and its derivatives. For this compound, derivatization might be necessary for GC-MS analysis to increase volatility, whereas HPLC-MS/MS could likely analyze the compound directly.

Morphological and Microstructural Analysis of Derived Materials (e.g., Scanning Electron Microscopy)

When this compound is used as a monomer or additive to create new materials, such as polyesters or organogels, analyzing the morphology and microstructure of these materials is crucial.

Scanning Electron Microscopy (SEM) is a key technique for this purpose. SEM provides high-resolution images of the surface topography of a material. It can reveal details about the shape, size, and arrangement of particles, fibers, or pores within the material. For example, in the study of organogels derived from cyclohexane-1,2-dicarboxylic acid bisamides, SEM images revealed that different stereoisomers (cis vs. trans) formed distinct microstructures, such as long fibers or fibrous platelets, which directly relates to their gelling behavior. mdpi.com Similarly, electron microscopy has been used to study the crystalline structure of polymers derived from related compounds like bis-(-2-hydroxyethyl)terephthalate. nih.gov This information is vital for understanding the mechanical, thermal, and other physical properties of the final material.

Theoretical and Computational Studies on Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of "Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate". DFT methods are used to determine the molecule's most stable three-dimensional geometry by finding the minimum energy conformation. For this molecule, a key feature is the chair conformation of the cyclohexane (B81311) ring, which is the most thermodynamically stable arrangement, minimizing ring strain.

Calculations can predict various electronic properties that govern the molecule's reactivity. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule. The ester and hydroxyl groups are expected to be electron-rich, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups are potential sites for hydrogen bonding.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For "this compound", the HOMO is likely localized on the oxygen atoms of the ester and hydroxyl groups, while the LUMO may be associated with the carbonyl groups.

These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are illustrative and represent typical values that would be obtained from DFT calculations for a molecule of this type.)

| Property | Calculated Value | Significance |

| Ground State Energy | -1075.4 Hartree | Represents the total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | A non-zero dipole moment indicates an uneven distribution of charge, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For "this compound", MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules.

In an MD simulation, the molecule is placed in a simulation box, often with solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of each atom over a series of small time steps. This generates a trajectory of the molecule's positions and velocities, revealing its dynamic behavior.

A key application of MD for this compound is the analysis of its conformational landscape. While the cyclohexane ring predominantly adopts a chair conformation, the two bis(2-hydroxyethyl) carboxylate side chains have considerable rotational freedom. MD simulations can explore the different accessible conformations of these side chains and determine their relative stabilities. This is crucial for understanding how the molecule might interact with other molecules or surfaces.

MD simulations are also invaluable for studying intermolecular interactions. By simulating "this compound" in the presence of other molecules, such as polymers or solvents, the nature and strength of these interactions can be quantified. For instance, the formation of hydrogen bonds between the hydroxyl groups of the molecule and a polymer chain can be monitored over time. This information is vital for understanding its properties as a plasticizer, where such interactions are key to its function. The simulations can provide data on parameters like the root-mean-square deviation (RMSD) to assess the stability of these interactions. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

For "this compound", QSAR/QSPR models could be developed to predict a range of important characteristics. For example, as a potential plasticizer, its efficiency, compatibility with polymers, and migration tendency could be predicted using QSPR. Molecular descriptors used in such models would include topological indices, electronic properties (like those from DFT calculations), and steric parameters.

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of molecules with known activities or properties, structurally related to "this compound", is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated model is established, it can be used to predict the properties of "this compound" without the need for extensive experimental testing. This can significantly accelerate the development and screening of new compounds with desired characteristics. For instance, QSAR models have been successfully applied to predict the inhibitory activity of other cyclohexane derivatives against specific biological targets. nih.govnih.gov

Elucidation of Reaction Mechanisms Through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For "this compound", computational methods can be used to elucidate its formation mechanism, typically through the esterification of cyclohexane-1,2-dicarboxylic acid with ethylene (B1197577) glycol.

By mapping the potential energy surface of the reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For the esterification reaction, computational studies can help to:

Evaluate the effect of catalysts: The role of an acid catalyst, for example, can be modeled by including it in the calculations. This can show how the catalyst lowers the activation energy by stabilizing the transition state.

Predict stereoselectivity: For a molecule with stereocenters like "this compound", computational methods can predict which stereoisomer is preferentially formed.

These mechanistic insights are crucial for optimizing reaction conditions to improve yield and selectivity, and for designing more efficient synthetic routes. Computational studies on the esterification of other diols and acids have demonstrated the utility of these approaches in rationalizing experimental observations. rsc.org

Sustainable Chemistry and Circular Economy Implications of Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate Pathways

Valorization and Upcycling of Waste Poly(ethylene terephthalate) (PET) Streams

The chemical transformation of waste PET into valuable chemical entities represents a significant advancement in sustainable chemistry. This process not only mitigates plastic pollution but also creates alternative feedstocks for the chemical industry, reducing reliance on virgin fossil fuels.

The primary route to valorizing PET waste chemically is through depolymerization, which breaks down the long polymer chains into its constituent monomers or oligomers. Glycolysis is a prominent and economically viable method for PET depolymerization. rsc.org This process involves the transesterification of PET with an excess of ethylene (B1197577) glycol, typically in the presence of a catalyst, to yield bis(2-hydroxyethyl) terephthalate (BHET). rsc.orgresearchgate.net BHET is the direct aromatic precursor to bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate.

The glycolysis reaction effectively reverses the polymerization process, producing lower molecular weight molecules like oligomers, dimers, and primarily the BHET monomer. rsc.org Various catalysts, including metal salts like zinc acetate, have been proven effective for this process. ablesci.com The reaction conditions, such as temperature, pressure, and the ratio of ethylene glycol to PET, are optimized to maximize the yield of BHET. ablesci.com For instance, optimal conditions can lead to a BHET yield of 85.6%. ablesci.com This depolymerization is a crucial first step in upcycling PET, as the resulting BHET can be purified and used as a feedstock for producing new materials. researchgate.net The production of BHET from waste PET is a foundational step in the pathway to creating saturated cyclohexane (B81311) derivatives.

The aromatic BHET monomer, derived from PET, can be further transformed into valuable aliphatic monomers through hydrogenation. This process converts the benzene (B151609) ring in the terephthalate moiety into a cyclohexane ring, yielding bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD). This saturated diester is a key intermediate in the synthesis of other high-value chemicals, most notably 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.netrsc.org

CHDM is an important monomer used in the production of advanced polyesters and other polymers, imparting enhanced properties such as toughness, heat resistance, and durability. google.com The conversion of BHCD to CHDM is achieved through the hydrogenation of the ester groups. ablesci.com This two-stage hydrogenation process—first the aromatic ring of BHET to form BHCD, then the ester groups of BHCD to form CHDM—represents a complete upcycling of PET waste into a performance-advantaged monomer. rsc.orgresearchgate.net

Various catalytic systems have been developed to facilitate this transformation efficiently. Research has demonstrated that a combination of Pd/C and Cu-based catalysts can achieve a 100% conversion of BHET with a 78% yield of CHDM. rsc.orgresearchgate.net More advanced trimetallic supported catalysts, such as RuPtSn/Al2O3, have also shown high efficacy, obtaining a CHDM yield of 87.1% with complete BHET conversion. rsc.orgresearchgate.net A stable Cu-based catalyst, Cu/MgAl2O4, has been reported to achieve a remarkable 98% yield of CHDM from BHCD at 240 °C and 4 MPa. ablesci.com

Table 1: Catalytic Conversion of PET-Derived Intermediates to 1,4-Cyclohexanedimethanol (CHDM)

| Precursor | Catalyst System | Conversion | CHDM Yield | Reference |

| Bis(2-hydroxyethyl) terephthalate (BHET) | Pd/C and Cu-based | 100% | 78% | rsc.orgresearchgate.net |

| Bis(2-hydroxyethyl) terephthalate (BHET) | RuPtSn/Al2O3 | 100% | 87.1% | rsc.orgresearchgate.net |

| Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD) | Cu/MgAl2O4 | 100% | 98% | ablesci.com |

Integration of Green Chemistry Principles in Synthetic Routes

The pathway from waste PET to bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate and its derivatives aligns with several core principles of green chemistry. The primary goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances, while maximizing efficiency.

A significant green innovation in this area is the use of water as a solvent, creating an environmentally friendly and economically viable route for converting PET to CHDM. researchgate.net Traditional methods often rely on organic solvents like alcohols or dioxane. researchgate.net The aqueous process involves PET hydrolysis, followed by hydrogenation of the resulting intermediates. researchgate.net This approach not only avoids volatile organic compounds but can also be self-enhancing, as the generated 1,4-cyclohexanedicarboxylic acid intermediate can catalyze the initial hydrolysis of PET. researchgate.net

Furthermore, the development of biocatalytic and chemo-enzymatic processes for PET depolymerization offers a more sustainable alternative to purely chemical methods. nih.gov These biological upcycling, or "bio-upcycling," strategies utilize microorganisms or enzymes to break down PET into its monomers, which can then be converted into value-added chemicals. researchgate.netrsc.org This approach can lead to lower energy consumption and reduced costs compared to conventional recycling methods. rsc.org The focus on designing efficient and reusable catalysts for both the initial glycolysis of PET and the subsequent hydrogenation steps also contributes to waste reduction and improved atom economy.

Process Intensification and Energy Efficiency in Production Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of producing bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate and its derivatives, continuous flow reactors represent a significant leap forward from traditional batch reactors. stolichem.com

Continuous flow hydrogenation allows for superior mass and heat transfer, which can significantly increase reaction rates and yields while ensuring safer operation at elevated temperatures and pressures. stolichem.com This technology can achieve in seconds what might take hours in a batch process, leading to an eight-fold increase in specific reaction rates. stolichem.com The use of catalyst-coated tube reactors is one such innovation that enhances efficiency in hydrogenation processes. stolichem.com

Emerging Research Directions and Future Outlook for Bis 2 Hydroxyethyl Cyclohexane 1,2 Dicarboxylate

Exploration of Diverse Derivatization Strategies for Functional Materials

The two hydroxyl groups in Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate are primary functional groups that can be readily modified through various chemical reactions to produce a wide range of derivatives with tailored properties. These derivatization strategies are key to unlocking the full potential of this compound for the development of novel functional materials.

One of the most common derivatization strategies is esterification , where the hydroxyl groups react with carboxylic acids or their derivatives to form new esters. This approach can be used to introduce a variety of functional moieties, such as long alkyl chains for improved solubility in nonpolar solvents, or photoactive groups for the development of light-responsive materials. Another important strategy is etherification , which can be employed to introduce different functional groups and enhance the chemical stability of the resulting derivatives.

The synthesis of polyfunctional cyclohexane-1,2-dicarboxylic acid bisamides from related cyclohexane (B81311) derivatives highlights the potential for creating complex molecular architectures. mdpi.com These derivatization strategies can lead to the development of materials with unique self-assembly properties, making them suitable for applications in areas such as organogels and liquid crystals. mdpi.com

| Derivatization Strategy | Reagent | Potential Functional Group Introduced | Potential Application |

|---|---|---|---|

| Esterification | Methacrylic anhydride | Methacrylate | UV-curable resins, dental composites |

| Etherification | Glycidyl methacrylate | Epoxy and methacrylate | Adhesives, coatings |

| Urethane (B1682113) formation | Isophorone diisocyanate | Isocyanate | Polyurethane precursor |

Advanced Applications in Specialty Polymers and Engineering Materials

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various specialty polymers, including polyesters and polyurethanes. The cycloaliphatic core of the molecule is expected to impart enhanced thermal stability, rigidity, and hydrolytic resistance to the resulting polymers, making them suitable for demanding engineering applications.

In the realm of polyesters , this diol can be reacted with various dicarboxylic acids or their esters to create a new family of biodegradable polymers. core.ac.uk The properties of these polyesters can be fine-tuned by carefully selecting the co-monomer, allowing for the creation of materials with a wide range of mechanical and thermal properties. The enzymatic synthesis of biobased polyesters using aromatic diols has shown promise, and similar biocatalytic routes could be explored for the polymerization of this compound. whiterose.ac.ukyork.ac.uk

As a chain extender in polyurethanes , this compound can react with diisocyanates to form the hard segments of the polymer chain. rsc.org The rigid cyclohexane ring can enhance the phase separation between the hard and soft segments, leading to polyurethanes with improved mechanical properties, such as high tensile strength and modulus. The use of cycloaliphatic diisocyanates in combination with this diol could lead to the development of light-stable polyurethanes suitable for outdoor applications. rsc.org

| Polymer Type | Co-monomer | Potential Polymer Properties | Potential Applications |

|---|---|---|---|

| Polyester (B1180765) | Adipic acid | Biodegradable, flexible | Packaging films, biomedical devices |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | High modulus, abrasion resistant | Coatings, elastomers, foams |

| Polycarbonate | Diphenyl carbonate | High impact strength, optical clarity | Automotive parts, electronic components |

Development of Innovative Analytical Platforms for In Situ Monitoring

The synthesis of polymers from this compound requires precise control over the reaction conditions to achieve the desired molecular weight and properties. The development of innovative analytical platforms for in situ monitoring is crucial for understanding the reaction kinetics and ensuring process consistency. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. wikipedia.org

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time monitoring of polymerization reactions. mt.com These methods can provide continuous information about the concentration of monomers, intermediates, and the growing polymer chains, allowing for immediate adjustments to the reaction parameters. mt.com For instance, the disappearance of the hydroxyl bands and the appearance of the ester or urethane bands can be used to track the progress of polyesterification or polyurethane formation, respectively.

The monitoring of esterification reactions can also be achieved through on-line direct liquid sampling mass spectrometry, which provides detailed information about the concentration of reactants, products, and catalysts. nih.gov The integration of these advanced analytical tools with automated laboratory reactors can enable high-throughput screening of reaction conditions and facilitate the rapid development of new polymers based on this compound. mt.com

| Analytical Technique | Information Obtained | Advantages |

|---|---|---|

| In-situ FTIR Spectroscopy | Functional group conversion, reaction kinetics | Real-time, non-destructive |

| In-situ Raman Spectroscopy | Monomer consumption, polymer formation | Insensitive to water, suitable for aqueous systems |

| On-line Mass Spectrometry | Concentration profiles of all species | High sensitivity and selectivity |

Integration with Artificial Intelligence and Machine Learning in Chemical Research and Development

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Polymer Property Prediction | Graph Convolutional Networks | Accelerated discovery of new materials with desired properties. acs.org |

| Synthesis Optimization | Reinforcement Learning | Autonomous optimization of reaction conditions for improved yield and quality. |

| Inverse Design | Generative Adversarial Networks | Generation of novel polymer structures with targeted functionalities. |

Q & A

Basic Research Questions

Q. What safety protocols must be prioritized when handling Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate in laboratory environments?

- Methodological Answer :

- Ventilation : Conduct experiments in well-ventilated areas or fume hoods to avoid inhalation of vapors (H335 hazard) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and EN166-certified safety goggles to prevent skin/eye contact (H315, H319) .

- Storage : Store in sealed containers at room temperature, away from oxidizers, and ensure secondary containment to prevent spills .

Q. How can researchers validate the purity of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate if supplier data is incomplete?

- Methodological Answer :

- Chromatographic Analysis : Perform GC-MS with a polar capillary column (e.g., DB-5) to quantify impurities and confirm retention time against reference standards.

- Spectroscopic Techniques : Use (CDCl) to verify ester peaks (δ 4.0–4.2 ppm for –OCH) and cyclohexane ring protons (δ 1.2–2.5 ppm) .

- Water Content : Employ Karl Fischer titration to assess hygroscopicity, as moisture can hydrolyze ester bonds .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the thermal degradation kinetics of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen/air to identify decomposition temperatures and calculate activation energy via the Flynn-Wall-Ozawa method .

- Differential Scanning Calorimetry (DSC) : Measure glass transition () and melting points to correlate thermal stability with molecular flexibility .

- Isothermal Aging : Expose samples to controlled temperatures (e.g., 80–150°C) and monitor ester hydrolysis via FT-IR (C=O stretch at 1730 cm) .

Q. How can researchers address the lack of ecotoxicological data for Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate?

- Methodological Answer :

- Acute Toxicity Assays : Follow OECD Test Guideline 202 (Daphnia magna immobilization) to determine 48-hr EC. Prepare stock solutions in acetone (<0.1% v/v) to enhance solubility .

- Biodegradation Studies : Use OECD 301B (CO Evolution Test) to assess mineralization rates under aerobic conditions. Monitor via GC-TCD for CO production .

- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) using shake-flask methods; extrapolate BCF (Bioconcentration Factor) via EPI Suite™ models .

Q. What strategies mitigate variability in synthetic yields of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate?

- Methodological Answer :

- Factorial Design Optimization : Vary catalyst load (e.g., -TSA), molar ratio (diacid:alcohol), and reaction time. Analyze via response surface methodology (RSM) to identify optimal conditions .

- In Situ Monitoring : Use ATR-FTIR to track esterification progress (disappearance of –COOH peak at 1700 cm) and reduce side reactions .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1 mmHg, 180–200°C) to isolate high-purity product .

Contradictions and Data Gaps

- Physical Properties : The SDS lacks data on melting point, solubility, and vapor pressure . Researchers must experimentally determine these using DSC, saturation shake-flask methods, and static vapor pressure apparatus.

- Toxicological Uncertainty : While H335 (respiratory irritation) is noted, no acute toxicity data exists . In vitro assays (e.g., MTT on A549 cells) are recommended to quantify cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.